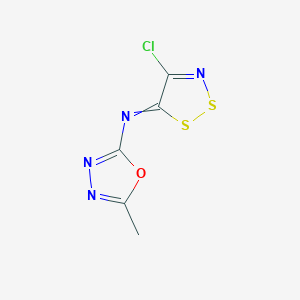
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is a heterocyclic compound that features a unique combination of oxadiazole and dithiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and dithiazole moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 5-methyl-1,3,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Dithiazole Ring: The next step involves the formation of the dithiazole ring. This can be accomplished by reacting a suitable thioamide with a chlorinating agent, such as phosphorus pentachloride, to form the dithiazole ring.
Coupling of the Rings: The final step involves coupling the oxadiazole and dithiazole rings. This can be achieved by reacting the oxadiazole derivative with the dithiazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
化学反应分析
Types of Reactions
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the dithiazole ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the dithiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the dithiazole ring.
科学研究应用
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique heterocyclic structure and potential biological activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing heterocycles.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
5-methyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Dithiazole derivatives: Compounds with similar dithiazole rings but different substituents.
Uniqueness
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is unique due to the combination of oxadiazole and dithiazole rings in its structure. This combination imparts unique chemical and biological properties that are not found in compounds with only one of these rings. The presence of the chlorine atom also adds to its reactivity and potential for further derivatization.
属性
分子式 |
C5H3ClN4OS2 |
|---|---|
分子量 |
234.7 g/mol |
IUPAC 名称 |
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C5H3ClN4OS2/c1-2-8-9-5(11-2)7-4-3(6)10-13-12-4/h1H3 |
InChI 键 |
QXJVAZJQJDPXQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)N=C2C(=NSS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)
![Calcium;2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate](/img/structure/B10768695.png)
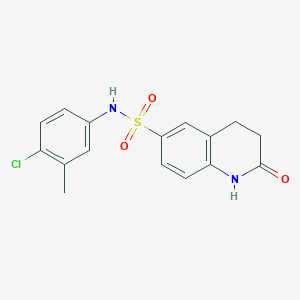
![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)
![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
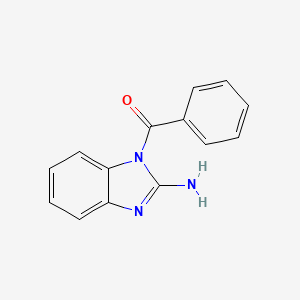
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)
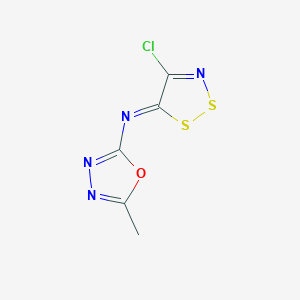
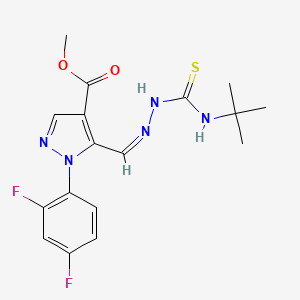
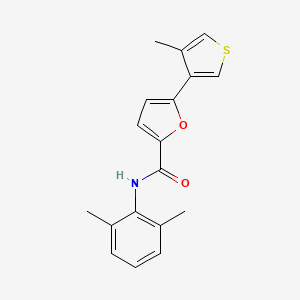
![6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine](/img/structure/B10768764.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)

